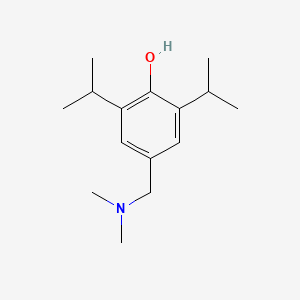

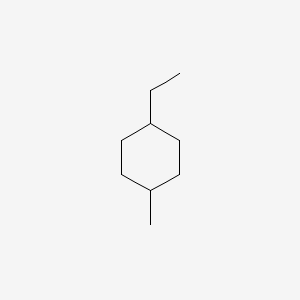

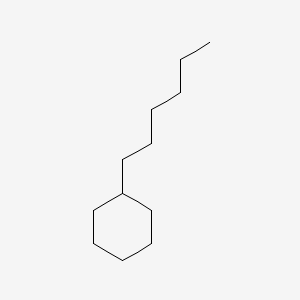

![molecular formula C17H18O4 B1328842 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid CAS No. 1019123-36-4](/img/structure/B1328842.png)

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid" is not directly discussed in the provided papers. However, the papers do provide information on structurally related compounds which can help infer some aspects of the compound . The first paper discusses the synthesis of compounds with a similar ethoxy-carbonyl functional group and their ability to form complexes with metals . The second paper details the crystal structure of a compound with an ethoxycarbonyl group and a hydroxybenzenesulfonic acid moiety . These papers suggest that the compound of interest may also exhibit complexing abilities and could potentially form a stable crystal structure.

Synthesis Analysis

The synthesis of related compounds involves the condensation of ethyl 2-ethoxymethylidene-3-oxo-3-polyfluoroalkylpropionates with 2-aminobenzoic acid, leading to the formation of O,N,O-tridentate ligands . Although the exact synthesis of "3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid" is not described, it is likely that a similar condensation reaction could be employed, possibly involving a methylbenzyl ether and an ethoxycarbonyl functional group.

Molecular Structure Analysis

The molecular structure of compounds similar to "3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid" has been analyzed using crystallography. The crystal structure of 3-(ethoxycarbonyl)-4-hydroxybenzenesulfonic acid sesquihydrate shows that the nonhydrogen atoms of the ethoxycarbonyl group are approximately coplanar with the benzene ring . This suggests that the compound of interest may also exhibit a planar structure around the ethoxycarbonyl moiety.

Chemical Reactions Analysis

While the provided papers do not discuss the chemical reactions of "3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid" specifically, they do mention the complexing ability of related compounds with nickel(ii) and copper(ii) . This indicates that the compound may also participate in similar complexation reactions due to the presence of the ethoxycarbonyl group, which is known to act as a ligand.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid" can be inferred from the properties of structurally related compounds. The crystal structure analysis of a related compound provides insights into its solubility and crystallization behavior, suggesting that the compound of interest may also be soluble in ethanol and capable of forming a stable crystal structure . The presence of the ethoxycarbonyl group and the potential for complexation with metals may also influence its physical and chemical properties, such as melting point, boiling point, and reactivity.

Scientific Research Applications

Chemical Synthesis and Compound Derivation

The chemical synthesis processes involving derivatives of benzoic acid, including compounds structurally related to 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid, have been extensively studied. For instance, the regioselective synthesis of complex compounds using similar benzoic acid derivatives under specific catalytic conditions showcases the versatile applicability of these compounds in creating biologically active or functionally significant molecules. Such synthetic routes often involve multi-step reactions, indicating the compound's role as an intermediate in synthesizing more complex structures (Reddy & Nagaraj, 2008).

Ligand Synthesis and Metal Complexation

Benzoic acid derivatives, including those similar to 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid, are known to exhibit complexing abilities, forming ligands that can chelate with metal ions. This property is crucial in the development of metal complexes with potential applications ranging from catalysis to therapeutic agents. The synthesis of such ligands and their metal complexes underlines the role of these compounds in inorganic chemistry and materials science (Kudyakova et al., 2009).

Material Science and Polymer Chemistry

Benzoic acid derivatives are utilized in material science, particularly in the doping of polymers to alter their electrical and physical properties. The inclusion of benzoic acid derivatives into polymer matrices can significantly impact the conductivity, stability, and overall performance of the resulting materials. This application is vital in developing advanced materials for electronics, coatings, and other industrial applications (Amarnath & Palaniappan, 2005).

Pharmaceutical and Medicinal Chemistry

In the realm of pharmaceuticals, specific derivatives of benzoic acid, akin to 3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid, are investigated for their therapeutic potentials, such as cardiotropic effects. The comprehensive evaluation of such compounds, including their pharmacokinetics, toxicology, and efficacy, is crucial for drug development processes. These studies lay the groundwork for clinical trials and subsequent drug approval, highlighting the compound's significance in medicinal chemistry (Ivkin & Karpov, 2022).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-ethoxy-4-[(2-methylphenyl)methoxy]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O4/c1-3-20-16-10-13(17(18)19)8-9-15(16)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOLGHIQGGKPXEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC2=CC=CC=C2C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

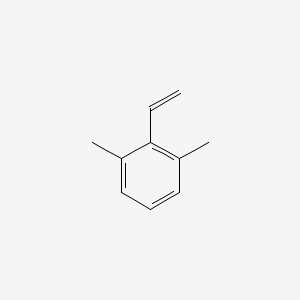

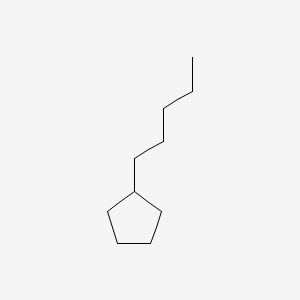

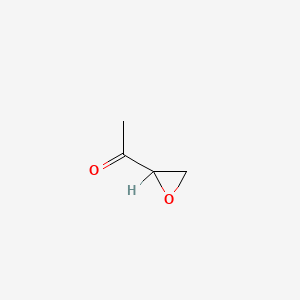

![2-Azabicyclo[2.2.2]octane](/img/structure/B1328764.png)

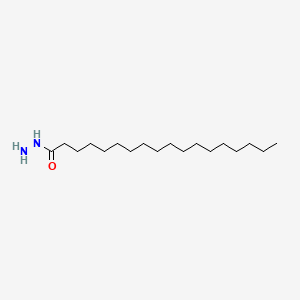

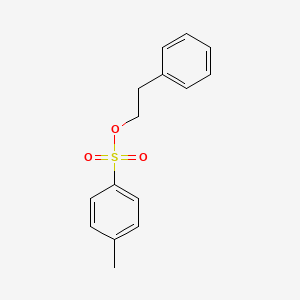

![6-Oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B1328781.png)